molecular formula C11H20Cl2N2 B13055197 (R)-N2,N2-Dimethyl-3-phenylpropane-1,2-diamine 2hcl

(R)-N2,N2-Dimethyl-3-phenylpropane-1,2-diamine 2hcl

Cat. No.: B13055197
M. Wt: 251.19 g/mol
InChI Key: RQUINTMUBSHGIL-NVJADKKVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-N2,N2-Dimethyl-3-phenylpropane-1,2-diamine 2hcl is a chiral diamine compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenyl group attached to a propane backbone, with two methyl groups and two amine groups. The hydrochloride salt form enhances its solubility in water, making it more accessible for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N2,N2-Dimethyl-3-phenylpropane-1,2-diamine 2hcl typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl chloride and dimethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent like ethanol or methanol. The temperature and pH are carefully monitored to ensure optimal reaction rates.

    Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-N2,N2-Dimethyl-3-phenylpropane-1,2-diamine 2hcl may involve large-scale reactors and automated systems to ensure consistency and efficiency. The process is scaled up from laboratory methods, with additional steps for quality control and waste management.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the amine groups are converted to nitro groups.

    Reduction: Reduction reactions can convert the nitro groups back to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Restoration of the original amine groups.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

®-N2,N2-Dimethyl-3-phenylpropane-1,2-diamine 2hcl has a wide range of applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its interaction with biological targets.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-N2,N2-Dimethyl-3-phenylpropane-1,2-diamine 2hcl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    (S)-N2,N2-Dimethyl-3-phenylpropane-1,2-diamine 2hcl: The enantiomer of the compound, with similar but distinct properties.

    N2,N2-Dimethyl-1,2-diaminopropane: A structurally related compound with different functional groups.

    3-Phenylpropane-1,2-diamine: Lacks the dimethyl groups, leading to different reactivity and applications.

Uniqueness

®-N2,N2-Dimethyl-3-phenylpropane-1,2-diamine 2hcl is unique due to its chiral nature and specific functional groups, which confer distinct reactivity and binding properties. This makes it valuable in asymmetric synthesis and as a tool in biological research.

Properties

Molecular Formula

C11H20Cl2N2

Molecular Weight

251.19 g/mol

IUPAC Name

(2R)-2-N,2-N-dimethyl-3-phenylpropane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C11H18N2.2ClH/c1-13(2)11(9-12)8-10-6-4-3-5-7-10;;/h3-7,11H,8-9,12H2,1-2H3;2*1H/t11-;;/m1../s1

InChI Key

RQUINTMUBSHGIL-NVJADKKVSA-N

Isomeric SMILES

CN(C)[C@H](CC1=CC=CC=C1)CN.Cl.Cl

Canonical SMILES

CN(C)C(CC1=CC=CC=C1)CN.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.